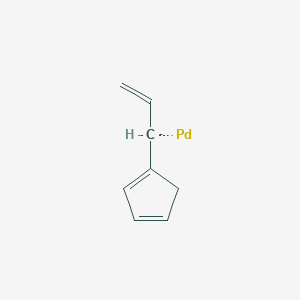
Palladium;1-prop-2-enylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium;1-prop-2-enylcyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Pd and its molecular weight is 212.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of Palladium;1-prop-2-enylcyclopenta-1,3-diene is the carbon–carbon double bonds present in 1,3-dienes . The compound interacts with these bonds during the catalytic process .
Mode of Action
This compound acts as a catalyst in the difunctionalization of 1,3-dienes . The process is initiated with the oxidative addition and then undergoes an insertion reaction with one of the double bonds of the 1,3-diene to become a π-allyl palladium species that is reactive toward nucleophilic attack .
Biochemical Pathways
The compound plays a significant role in the catalytic difunctionalization of 1,3-dienes . This process provides a wide scope of functionalized chemicals . The compound’s action affects the synthesis of these chemicals, influencing various biochemical pathways.
Result of Action
The result of the compound’s action is the generation of a diverse set of functionalized chemicals from 1,3-dienes . These chemicals can serve as versatile precursors for organic synthesis .
生物活性
Palladium;1-prop-2-enylcyclopenta-1,3-diene (CAS No. 1271-03-0) is a transition metal complex with significant implications in organic synthesis, particularly in catalysis. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C8H10Pd
- Molecular Weight : 212.58 g/mol
- IUPAC Name : cyclopenta-1,3-diene;palladium(2+);prop-1-ene
- Purity : Typically around 95% .
Palladium complexes are known for their catalytic properties, particularly in the difunctionalization of 1,3-dienes. The compound acts primarily as a catalyst that facilitates the formation of various functionalized chemicals through the following mechanisms:
- Target of Action : Carbon–carbon double bonds in 1,3-dienes.
- Mode of Action : The compound promotes reactions involving the addition of nucleophiles to the double bonds, leading to diverse product formation.
- Biochemical Pathways : It participates in catalytic cycles that involve oxidative addition and reductive elimination processes, essential for creating new carbon-carbon bonds .
Catalytic Applications
This compound has been extensively studied for its role in various catalytic reactions:
-
Synthesis of Alkyliodo Indoles :
Reaction Components Conditions Yield Pd(π-allyl)(Cp) (5 mol%) Nitrogen atmosphere High PPh3 (10 mol%) 130 °C for aliphatic alkynes LiOtBu 48 hours for aromatic alkynes - Cycloisomerization Reactions :
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Catalytic Efficiency : The palladium complex exhibits remarkable catalytic efficiency in various reactions involving carbon-carbon bond formation.
- Ligand Interactions : Studies using X-ray photoelectron spectroscopy (XPS) have shown that the allyl ligand interacts strongly with palladium substrates, affecting the reactivity and stability of the catalyst .
特性
CAS番号 |
1271-03-0 |
|---|---|
分子式 |
C8H10Pd |
分子量 |
212.58 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;palladium(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
InChIキー |
GMKVOFVVZAXJKV-UHFFFAOYSA-N |
SMILES |
C=C[CH-]C1=CC=CC1.[Pd] |
正規SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2] |
同義語 |
(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium; Allylcyclopentadienyl-palladium; π-Allyl-π-cyclopentadienyl-palladium; π-Allylcyclopentadienyl-palladium; (η3-Allyl)(cyclopentadienyl)pal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















